N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
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Overview
Description
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves multiple steps, including the formation of carbamoyl chlorides and their subsequent reaction with substituted phenols . One-pot procedures are often employed to streamline the synthesis and avoid the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of metal-free synthesis techniques to ensure high purity and yield. For example, the use of carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate, which is a safe and environmentally friendly carbamoylating agent . Conditions such as the use of solid catalysts and specific temperatures (e.g., 150°C) are crucial for achieving high yields and selectivity .
Major Products
The major products formed from these reactions include various carbamate esters, which have wide applications in the chemical industry .
Scientific Research Applications
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine ring and carbamoyl groups enable it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenyl-1-piperidinyl)-5-methyl-4-pyrimidinecarboxamide: A related compound with similar structural features.
Carbamate esters: Compounds with similar functional groups and reactivity.
Uniqueness
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific combination of a benzoxazine ring and carbamoyl groups, which confer distinct reactivity and stability, making it valuable for various scientific applications .
Properties
Molecular Formula |
C33H37N5O5 |
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Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C33H37N5O5/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39) |
InChI Key |
MDIKJIFCQAJLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5 |
Origin of Product |
United States |
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